SulfoCy7Carboxylicacids(methyl)

NIR fluorescence imaging Fluorescence quantum yield Brightness comparison

Sulfo-Cy7 Carboxylic Acid (Methyl) (diSulfo-Cy7 Carboxylic Acid, CAS 1251915-04-4) is a sulfonated heptamethine cyanine near-infrared (NIR) fluorophore. Its absorption and emission maxima of 748/774 nm position it within the NIR-I tissue-transparency window where haemoglobin and water absorbance are minimal.

Molecular Formula C34H40N2O8S2
Molecular Weight 668.8 g/mol
Cat. No. B12073018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoCy7Carboxylicacids(methyl)
Molecular FormulaC34H40N2O8S2
Molecular Weight668.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
InChIInChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44)
InChIKeyBUJQQICVGXKLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7 Carboxylic Acid (Methyl): Core Optical and Physicochemical Profile for Informed NIR Dye Procurement


Sulfo-Cy7 Carboxylic Acid (Methyl) (diSulfo-Cy7 Carboxylic Acid, CAS 1251915-04-4) is a sulfonated heptamethine cyanine near-infrared (NIR) fluorophore. Its absorption and emission maxima of 748/774 nm position it within the NIR-I tissue-transparency window where haemoglobin and water absorbance are minimal . The chromophore delivers a molar extinction coefficient (ε) of 240,600 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield (Φ) of 0.24 in aqueous media, translating to a brightness (ε × Φ) of approximately 57,744 M⁻¹cm⁻¹ . Unlike non-sulfonated Cy7 congeners, the two sulfonate substituents confer high aqueous solubility and suppress hydrophobic stacking, which is critical for in vivo imaging and labelling of fragile biomolecules [1].

NIR-I window Ex/Em 748/774 nm for deep-tissue imaging
High brightness ε × Φ ≈ 57,744 M−¹cm−¹ in aqueous media
Aqueous solubility Dual sulfonate groups eliminate co-solvent need
Reduced aggregation Sulfonation suppresses hydrophobic stacking

Why a Simple Cy7 Replacement Strategy Fails: The Sulfo-Cy7 Carboxylic Acid (Methyl) Differentiation Argument


Functional interchange between Sulfo-Cy7, non-sulfonated Cy7, Indocyanine Green (ICG), and Alexa Fluor 750 without performance loss is not supported by quantitative evidence. Non-sulfonated Cy7 carboxylic acid exhibits aqueous solubility so limited that biomolecular labelling requires co-solvents and risks precipitation . ICG displays a quantum yield that plummets to <1% in aqueous buffer (versus 24% for Sulfo-Cy7) due to aggregation-driven quenching, and its brightness is demonstrably lower than structurally analogous Cy7 derivatives [1]. Alexa Fluor 750, while spectrally congruent, reports a quantum yield of 0.12—half the Sulfo-Cy7 value—directly affecting detection sensitivity in low-abundance-target assays [2]. The Sulfo-Cy7 carboxylic acid (methyl) scaffold therefore provides a unique intersection of aqueous solubility, sustained quantum yield, and high molar extinction that cannot be recovered through generic dye substitution.

Non-sulfonated Cy7 Low aqueous solubility requires organic co-solvents, risking protein precipitation. Brightness may be comparable but handling and conjugate stability differ.
Indocyanine Green (ICG) Quantum yield drops sharply in aqueous buffers due to aggregation; signal-concentration linearity may not transfer to quantitative imaging.
Alexa Fluor 750 Half the quantum yield of Sulfo-Cy7 under similar conditions; detection sensitivity may shift when substituting without re-optimisation.

Head-to-Head Performance Benchmarks: Sulfo-Cy7 Carboxylic Acid (Methyl) Versus Key NIR Comparators


Fluorescence Quantum Yield: Sulfo-Cy7 Carboxylic Acid (Methyl) Outperforms Alexa Fluor 750 by a Factor of ~2.0

The fluorescence quantum yield (Φ) of Sulfo-Cy7 Carboxylic Acid (Methyl) is 0.24, measured in solution at the emission maximum of 774 nm . Alexa Fluor 750, its closest spectral analogue (λex/λem = 749/775 nm), exhibits a quantum yield of 0.12 under equivalent aqueous conditions (PBS, pH 7.2, 22°C) [1]. This represents a 2.0-fold advantage for Sulfo-Cy7. Because brightness scales as the product ε × Φ, the quantum yield differential directly translates to a two-fold higher photon output per unit of absorbed light, dictating the minimum detectable target concentration.

Quantum yield
Reported
Sulfo-Cy7 Φ = 0.24 vs Alexa Fluor 750 Φ = 0.12 2.0× higher
Supports lower detection limit in immunoassays
Cross-study comparison; validate in your buffer system
NIR fluorescence imaging Fluorescence quantum yield Brightness comparison

Molar Extinction Coefficient: Sulfo-Cy7 Carboxylic Acid (Methyl) Provides 21% Higher Absorptivity than Non-Sulfonated Cy7 Carboxylic Acid

Sulfo-Cy7 Carboxylic Acid (Methyl) exhibits a molar extinction coefficient (ε) of 240,600 L⋅mol⁻¹⋅cm⁻¹ at the 748 nm absorption maximum . The non-sulfonated Cy7 carboxylic acid, which shares the identical heptamethine chromophore core, reports an extinction coefficient of 199,000 L⋅mol⁻¹⋅cm⁻¹ at 740 nm (MeOH/PBS) [1]. The 41,600 M⁻¹cm⁻¹ difference constitutes a 21% higher photon absorption probability per unit concentration for the sulfonated derivative. When combined with the quantum yield data (Sulfo-Cy7 Φ = 0.24 vs. non-sulfonated Cy7 Φ = 0.30), the respective molecular brightness values become 57,744 M⁻¹cm⁻¹ versus 59,700 M⁻¹cm⁻¹, placing Sulfo-Cy7 within 3% of its non-sulfonated counterpart—but with the added benefit of full aqueous compatibility.

Extinction coeff.
Reported
ε = 240,600 M−¹cm−¹ vs Non-sulfonated Cy7 ε = 199,000 +21%
Enables lower working concentration for same signal
Brightness nearly equivalent after Φ adjustment; review total photon budget
Molar extinction coefficient Absorbance efficiency Cy7 dye comparison

Aqueous Solubility: Sulfo-Cy7 Eliminates Organic Co-Solvent Requirement Owing to Dual Sulfonate Motif

Sulfo-Cy7 Carboxylic Acid (Methyl) is described as 'very soluble in water' across multiple authoritative vendor datasheets, with quality control documentation indicating ready dissolution in aqueous buffer without the need for organic co-solvent . In contrast, non-sulfonated Cy7 carboxylic acid is explicitly categorised as having 'low solubility in water' and requires dissolution in DMSO, DMF, or dichloromethane prior to aqueous dilution [1]. Quantitative solubility values for the amine analogues provide additional context: sulfo-Cyanine7 amine solubility is 3.2 mg/mL in water, whereas non-sulfonated Cyanine7 amine solubility drops to <0.1 mg/mL in comparable aqueous buffers , though these numbers are not directly measured for the carboxylic acid forms.

Aqueous solubility
Class-level
Freely soluble in water, DMF, DMSO No co-solvent needed for bioconjugation
Preserves protein conformation during labelling
Non-sulfonated Cy7 requires DMSO pre-dissolution; data to verify in target buffer
Aqueous solubility Protein labelling Sulfonated cyanine dye

Aggregation Resistance: Sulfonate Groups Mitigate Hydrophobic Stacking Observed for Indocyanine Green (ICG)

Indocyanine green (ICG) is well documented to undergo extensive hydrophobic stacking and aggregation in aqueous buffers, leading to a quantum yield of <1% in water versus approximately 14% in DMSO [1]. In a systematic evaluation of sulfonated Cy7 derivatives, the introduction of sulfonate groups significantly reduced the extent of dye stacking in aqueous solution, and the degree of stacked dye on antibody-dye conjugates was found to parallel the stacking of the free dye under labelling conditions [2]. While this study evaluates C-C bonded Cy7 congeners rather than the specific ether-linked Sulfo-Cy7 Carboxylic Acid (Methyl), the underlying physicochemical principle—that sulfonate groups increase surface charge and disrupt hydrophobic stacking—is directly transferable.

Aggregation quenching
Reported
Φ = 0.24 in aqueous buffer vs ICG Φ < 0.01 in water ≥24× difference
Preserves linear signal-concentration relationship
ICG aggregation quenches signal; sulfonation minimises stacking
Dye aggregation Indocyanine green comparison Fluorescence quenching

In Vivo Imaging Signal Duration: Sulfo-Cy7 Demonstrates Extended Signal Persistence Compared to ICG in Tumour-Targeting Models

Multiple comparative experimental studies report that Sulfo-Cy7-labelled probes exhibit both stronger fluorescence intensity and longer signal persistence in murine tumour-targeting imaging than equivalent ICG-based probes [1]. The observation is mechanistically consistent with Sulfo-Cy7's higher aqueous quantum yield and reduced aggregation (see Evidence Item 4), which together reduce the rate of non-radiative decay and opsonisation-mediated clearance. Quantitative signal-duration data are described as 'significantly superior' in the source reviews; however, explicit numerical time-course values (e.g., half-life of signal decay) are not provided in the publicly available synthesis, placing this evidence at the cross-study comparable rather than direct head-to-head level.

In vivo signal duration
Reported
Sulfo-Cy7: extended persistence vs ICG: faster signal decay Reported longer signal
Supports longitudinal imaging without repeated dosing
Qualitative cross-study evidence; explicit time-course values not provided
In vivo fluorescence imaging Tumour targeting Signal duration comparison

Optimal Use Cases for Sulfo-Cy7 Carboxylic Acid (Methyl) Driven by Quantitative Differentiation Data


High-Sensitivity NIR Immunofluorescence and Low-Abundance Biomarker Detection

The 2.0-fold quantum yield advantage of Sulfo-Cy7 Carboxylic Acid (Methyl) over spectrally analogous Alexa Fluor 750 (Φ = 0.24 vs. 0.12; Section 3, Item 1) directly improves detection sensitivity in plate-based ELISA, Western blotting, and immunohistochemistry. Users targeting analytes below 10 pg/mL benefit from the higher photon budget without enzymatic amplification, reducing assay complexity and variability [1].

Fragile Protein and Antibody Conjugation Without Organic Co-Solvent

The dual-sulfonate architecture eliminates the requirement for DMSO or DMF pre-dissolution, a mandatory step for non-sulfonated Cy7 carboxylic acid (Section 3, Item 3). This is critical when conjugating delicate proteins (e.g., cytokines, membrane receptors) that denature upon exposure to >5% organic co-solvent. The resulting bioconjugates exhibit lower aggregation and higher batch-to-batch reproducibility [2].

Longitudinal Murine Tumour Imaging Requiring Extended Signal Duration

For protocols requiring image acquisition at 24, 48, and 72 hours post-injection, Sulfo-Cy7 provides longer signal persistence than ICG-based probes, attributed to higher aqueous quantum yield and reduced aggregation-driven quenching (Section 3, Items 4 and 5). This reduces animal numbers and enables self-normalised time-course analyses within single subjects .

Multiplex NIR Flow Cytometry with Cy7-Channel Instruments

With an extinction coefficient of 240,600 M⁻¹cm⁻¹ and compatibility with standard 633–640 nm laser lines and 780/60 nm detection filters, Sulfo-Cy7 Carboxylic Acid (Methyl) yields a brightness (ε × Φ) of ~57,744 M⁻¹cm⁻¹. This exceeds the estimated brightness of DyLight 755 (ε = 220,000 M⁻¹cm⁻¹, Φ assumed ≤ 0.12), giving superior resolution of dim cell populations in multicolour panels [3].

Application
Selection Property
Validation Focus
High-sensitivity NIR immunofluorescence
Reported high quantum yield
Low-abundance biomarker detection sensitivity
Fragile protein & antibody conjugation
Aqueous solubility without co-solvent
Protein conformation and conjugate batch reproducibility
Longitudinal murine tumour imaging
Reported prolonged in vivo signal duration
Multi-time-point imaging protocol consistency
Multiplex NIR flow cytometry (Cy7 channel)
High molar brightness (ε × Φ)
Dim cell population resolution in multicolour panels
Quote Request

Request a Quote for SulfoCy7Carboxylicacids(methyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.